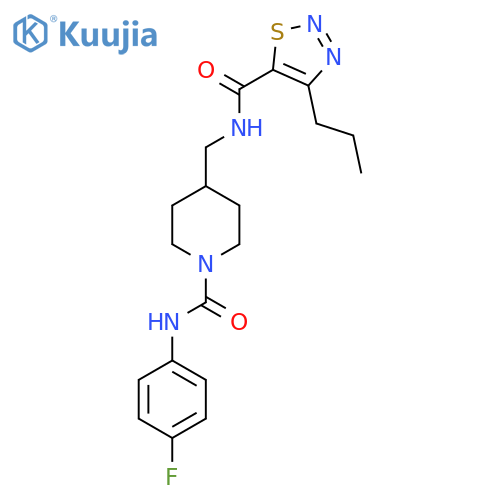

Cas no 1235050-96-0 (N-(4-fluorophenyl)-4-{(4-propyl-1,2,3-thiadiazol-5-yl)formamidomethyl}piperidine-1-carboxamide)

N-(4-fluorophenyl)-4-{(4-propyl-1,2,3-thiadiazol-5-yl)formamidomethyl}piperidine-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(4-fluorophenyl)-4-{(4-propyl-1,2,3-thiadiazol-5-yl)formamidomethyl}piperidine-1-carboxamide

- 1235050-96-0

- N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-4-propylthiadiazole-5-carboxamide

- VU0631774-1

- N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

- AKOS024492603

- N-(4-fluorophenyl)-4-{[(4-propyl-1,2,3-thiadiazol-5-yl)formamido]methyl}piperidine-1-carboxamide

- F5033-7727

-

- インチ: 1S/C19H24FN5O2S/c1-2-3-16-17(28-24-23-16)18(26)21-12-13-8-10-25(11-9-13)19(27)22-15-6-4-14(20)5-7-15/h4-7,13H,2-3,8-12H2,1H3,(H,21,26)(H,22,27)

- InChIKey: NHJHFXXUUJIDMV-UHFFFAOYSA-N

- ほほえんだ: S1C(=C(CCC)N=N1)C(NCC1CCN(C(NC2C=CC(=CC=2)F)=O)CC1)=O

計算された属性

- せいみつぶんしりょう: 405.16347436g/mol

- どういたいしつりょう: 405.16347436g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 28

- 回転可能化学結合数: 6

- 複雑さ: 525

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 116Ų

- 疎水性パラメータ計算基準値(XlogP): 3

N-(4-fluorophenyl)-4-{(4-propyl-1,2,3-thiadiazol-5-yl)formamidomethyl}piperidine-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5033-7727-40mg |

N-(4-fluorophenyl)-4-{[(4-propyl-1,2,3-thiadiazol-5-yl)formamido]methyl}piperidine-1-carboxamide |

1235050-96-0 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F5033-7727-50mg |

N-(4-fluorophenyl)-4-{[(4-propyl-1,2,3-thiadiazol-5-yl)formamido]methyl}piperidine-1-carboxamide |

1235050-96-0 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F5033-7727-4mg |

N-(4-fluorophenyl)-4-{[(4-propyl-1,2,3-thiadiazol-5-yl)formamido]methyl}piperidine-1-carboxamide |

1235050-96-0 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F5033-7727-30mg |

N-(4-fluorophenyl)-4-{[(4-propyl-1,2,3-thiadiazol-5-yl)formamido]methyl}piperidine-1-carboxamide |

1235050-96-0 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F5033-7727-3mg |

N-(4-fluorophenyl)-4-{[(4-propyl-1,2,3-thiadiazol-5-yl)formamido]methyl}piperidine-1-carboxamide |

1235050-96-0 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5033-7727-20μmol |

N-(4-fluorophenyl)-4-{[(4-propyl-1,2,3-thiadiazol-5-yl)formamido]methyl}piperidine-1-carboxamide |

1235050-96-0 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5033-7727-10mg |

N-(4-fluorophenyl)-4-{[(4-propyl-1,2,3-thiadiazol-5-yl)formamido]methyl}piperidine-1-carboxamide |

1235050-96-0 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5033-7727-10μmol |

N-(4-fluorophenyl)-4-{[(4-propyl-1,2,3-thiadiazol-5-yl)formamido]methyl}piperidine-1-carboxamide |

1235050-96-0 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5033-7727-5mg |

N-(4-fluorophenyl)-4-{[(4-propyl-1,2,3-thiadiazol-5-yl)formamido]methyl}piperidine-1-carboxamide |

1235050-96-0 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5033-7727-100mg |

N-(4-fluorophenyl)-4-{[(4-propyl-1,2,3-thiadiazol-5-yl)formamido]methyl}piperidine-1-carboxamide |

1235050-96-0 | 100mg |

$248.0 | 2023-09-10 |

N-(4-fluorophenyl)-4-{(4-propyl-1,2,3-thiadiazol-5-yl)formamidomethyl}piperidine-1-carboxamide 関連文献

-

1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

N-(4-fluorophenyl)-4-{(4-propyl-1,2,3-thiadiazol-5-yl)formamidomethyl}piperidine-1-carboxamideに関する追加情報

N-(4-Fluorophenyl)-4-{(4-propyl-1,2,3-thiadiazol-5-yl)formamidomethyl}piperidine-1-carboxamide: A Comprehensive Overview

The compound with CAS No. 1235050-96-0, named N-(4-fluorophenyl)-4-{(4-propyl-1,2,3-thiadiazol-5-yl)formamidomethyl}piperidine-1-carboxamide, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications. This molecule is a derivative of piperidine, a six-membered cyclic amine, which serves as a versatile scaffold in drug design. The presence of a fluorophenyl group and a thiadiazole ring introduces electronic and steric properties that enhance its bioactivity and stability.

Recent studies have highlighted the importance of thiadiazole-containing compounds in medicinal chemistry, particularly for their role as inhibitors of various enzymes and receptors. The 4-propyl substitution on the thiadiazole ring not only increases lipophilicity but also improves the molecule's ability to penetrate biological membranes. This feature is crucial for designing drugs with enhanced bioavailability and efficacy.

The synthesis of this compound involves a multi-step process that includes nucleophilic substitution, amidation, and cyclization reactions. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound can be produced on a larger scale for preclinical studies. The use of green chemistry principles in its synthesis has also been explored to minimize environmental impact.

One of the most promising applications of this compound lies in its potential as an anti-inflammatory agent. Preclinical data indicate that it exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways. Furthermore, its ability to modulate the activity of other inflammatory mediators suggests its utility in treating conditions such as arthritis and neuroinflammatory diseases.

In addition to its anti-inflammatory properties, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, including drug-resistant strains. The incorporation of the fluorophenyl group is believed to contribute significantly to this activity by enhancing the molecule's interaction with microbial cell membranes.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding modes with target proteins, paving the way for rational drug design strategies. For instance, molecular dynamics simulations have revealed that the thiadiazole ring plays a critical role in stabilizing interactions within enzyme active sites.

The pharmacokinetic profile of this compound has also been extensively studied. Preclinical models have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its ability to avoid rapid metabolism by cytochrome P450 enzymes is particularly advantageous for designing drugs with prolonged therapeutic effects.

Despite its promising attributes, further research is required to fully elucidate the mechanism of action of this compound and to assess its safety profile in vivo. Ongoing studies are focusing on evaluating its toxicity in animal models and exploring its potential for combination therapies with other drugs.

In conclusion, N-(4-fluorophenyl)-4-{(4-propyl-1,2,3-thiadiazol-5-yl)formamidomethyl}piperidine-1-carboxamide represents a valuable addition to the arsenal of bioactive compounds with diverse therapeutic applications. Its unique structure, coupled with advancements in synthetic and computational techniques, positions it as a leading candidate for future drug development efforts.

1235050-96-0 (N-(4-fluorophenyl)-4-{(4-propyl-1,2,3-thiadiazol-5-yl)formamidomethyl}piperidine-1-carboxamide) 関連製品

- 1528316-48-4(3-(2-methylpentyl)azetidine)

- 1710302-47-8(5-(3-Bromo-phenyl)-2-methyl-2H-pyrazole-3,4-diamine)

- 37749-86-3(Cyclohexanone, 2-(tetrahydro-2H-pyran-2-yl)-)

- 1803585-80-9(methyl (2,6-difluoropyridin-3-yl)carbamoylformate)

- 2171627-79-3(2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-dimethylpentanoic acid)

- 2171428-41-2(3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-(trifluoromethyl)propanoic acid)

- 2012692-73-6(2-Pentanone, 1-amino-5-cyclobutyl-)

- 1326878-90-3(N-[(3-bromophenyl)methyl]-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide)

- 110590-27-7(methyl 2-oxa-3-azabicyclo2.2.2oct-5-ene-3-carboxylate)

- 2223053-90-3(5-propoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)